molecular formula C5H5N3O3 B15046719 1-(5-Nitro-1H-pyrazol-3-yl)ethanone

1-(5-Nitro-1H-pyrazol-3-yl)ethanone

Cat. No.: B15046719
M. Wt: 155.11 g/mol
InChI Key: VDHZYLBHCOUBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Nitro-1H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and an ethanone group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 3-acetylpyrazole with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in the presence of a strong acid catalyst and at low temperatures to ensure selective nitration.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Nitro-1H-pyrazol-3-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Nitro-1H-pyrazol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(5-Nitro-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and an ethanone group on the pyrazole ring makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

1-(5-nitro-1H-pyrazol-3-yl)ethanone

InChI

InChI=1S/C5H5N3O3/c1-3(9)4-2-5(7-6-4)8(10)11/h2H,1H3,(H,6,7)

InChI Key

VDHZYLBHCOUBRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC(=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.